头孢呋辛(E-异构体)

描述

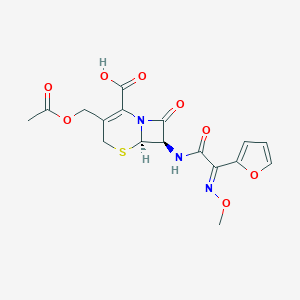

头孢呋辛是一种头孢类抗生素,以其广谱抗菌活性而闻名。 它是一种合成化合物,分子式为C₁₇H₁₇N₃O₈S ,分子量为423.4 g/mol . 这种化合物对多种革兰氏阳性和革兰氏阴性细菌特别有效,使其成为治疗各种细菌感染的宝贵工具 .

科学研究应用

头孢呋辛具有广泛的科学研究应用,包括:

生物学: 用于微生物学研究,以研究细菌耐药机制.

医学: 用于开发新的抗生素,以及在临床研究中评估其对各种细菌感染的疗效.

工业: 应用于制药行业,用于生产头孢类抗生素.

作用机制

准备方法

合成路线和反应条件

头孢呋辛可以通过多步合成过程合成,该过程涉及7-氨基头孢烷酸 与2-(2-呋喃基)-2-氧代乙醛 和O-甲基羟胺 的反应 . 反应通常在惰性气氛条件下,在如2-甲基四氢呋喃 之类的溶剂中进行 . 该过程涉及使用叔丁基过氧化氢 作为氧化剂和新戊酸 作为催化剂 . 反应在45°C 的温度下进行约2.5小时 .

工业生产方法

头孢呋辛的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高效液相色谱法进行纯化和质量控制 . 最终产物以白色浆料的形式获得,然后干燥并加工成所需的形状 .

化学反应分析

反应类型

头孢呋辛会发生各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团替换一个官能团。

常见试剂和条件

头孢呋辛反应中常用的试剂包括叔丁基过氧化氢 、新戊酸 和O-甲基羟胺 . 反应通常在惰性气氛条件下进行,以防止不必要的副反应 .

主要产物

相似化合物的比较

头孢呋辛类似于其他头孢类抗生素,例如头孢呋辛酯 和头孢噻肟 . 它在靶向更广泛的细菌谱以及对β-内酰胺酶的增强稳定性方面是独一无二的 . 这使得头孢呋辛成为其他头孢类抗生素可能不太有效的病例中的宝贵选择 .

类似化合物的列表

- 头孢呋辛酯

- 头孢噻肟

- 头孢曲松

- 头孢匹罗

生物活性

The compound (6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as Cefuroxime axetil , is a cephalosporin antibiotic with significant biological activity against a broad spectrum of bacteria. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Cefuroxime axetil has the following chemical characteristics:

- Molecular Formula : C₁₇H₁₇N₃O₈S

- Molecular Weight : 423.4 g/mol

- CAS Number : 97232-98-9

The compound is typically presented as a white or off-white powder, almost odorless, and is soluble in acetone but only slightly soluble in methanol or ethanol .

Cefuroxime axetil functions primarily as a beta-lactam antibiotic , which inhibits bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), essential for the construction of the bacterial cell wall. This binding disrupts the peptidoglycan layer, leading to cell lysis and death of the bacteria.

Antibacterial Spectrum

Cefuroxime axetil exhibits potent activity against various Gram-positive and Gram-negative bacteria, including:

- Gram-positive : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative : Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae

The compound is particularly effective against strains resistant to other antibiotics, making it a valuable option in treating infections caused by resistant bacteria .

Pharmacokinetics

Cefuroxime axetil is administered orally and undergoes hydrolysis in the gastrointestinal tract to release cefuroxime. The bioavailability of cefuroxime axetil is approximately 50%, with peak plasma concentrations occurring within 2 to 3 hours post-administration. The half-life is around 1 hour, necessitating multiple doses for sustained antibacterial effect .

Clinical Efficacy

Numerous studies have evaluated the efficacy of cefuroxime axetil in clinical settings:

- Respiratory Infections : A randomized controlled trial demonstrated that cefuroxime axetil was effective in treating community-acquired pneumonia, showing significant improvement in symptoms compared to placebo.

- Skin Infections : In a study involving patients with skin and soft tissue infections, cefuroxime axetil was shown to be effective against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) strains .

- Urinary Tract Infections : Cefuroxime axetil was also assessed for its effectiveness in treating uncomplicated urinary tract infections (UTIs), demonstrating high cure rates and good tolerability among patients.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Community-acquired pneumonia | Significant symptom improvement over placebo |

| Skin and soft tissue infections | Effective against MSSA and MRSA strains |

| Uncomplicated UTIs | High cure rates with good tolerability |

属性

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25)/b19-11+/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHZVPYSEUQIII-MKHSIZEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CC=CO3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101100961 | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97232-98-9, 39685-31-9 | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97232-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefuracetime (E-isomer) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[2-furanyl(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7β(E)]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefuracetime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFURACETIME (E-ISOMER) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FA4SWZ5ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。